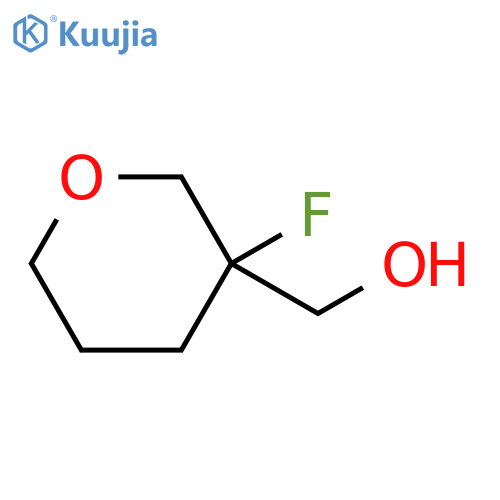Cas no 1554200-18-8 ((3-fluorooxan-3-yl)methanol)

(3-fluorooxan-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (3-FLUOROOXAN-3-YL)METHANOL
- (3-Fluorotetrahydro-2H-pyran-3-yl)methanol
- EN300-1723692
- P14342
- SB13049
- CS-0055692
- 1554200-18-8
- MFCD27987109
- (3-fluorooxan-3-yl)methanol
-
- インチ: 1S/C6H11FO2/c7-6(4-8)2-1-3-9-5-6/h8H,1-5H2
- InChIKey: VSKWQZQMDGHKOA-UHFFFAOYSA-N
- ほほえんだ: C1OCCCC1(F)CO
計算された属性
- せいみつぶんしりょう: 134.07430775g/mol
- どういたいしつりょう: 134.07430775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 97.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
(3-fluorooxan-3-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1317930-1G |
(3-fluorooxan-3-yl)methanol |
1554200-18-8 | 97% | 1g |
$960 | 2024-05-23 | |
| Chemenu | CM321898-1g |
(3-Fluorotetrahydro-2H-pyran-3-yl)methanol |
1554200-18-8 | 95% | 1g |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | Y1317930-250MG |
(3-fluorooxan-3-yl)methanol |
1554200-18-8 | 97% | 250mg |
$385 | 2024-05-23 | |
| Enamine | EN300-1723692-5.0g |
(3-fluorooxan-3-yl)methanol |
1554200-18-8 | 95% | 5g |
$4349.0 | 2023-06-04 | |
| Enamine | EN300-1723692-2.5g |
(3-fluorooxan-3-yl)methanol |
1554200-18-8 | 95% | 2.5g |
$2940.0 | 2023-09-20 | |
| Enamine | EN300-1723692-0.5g |
(3-fluorooxan-3-yl)methanol |
1554200-18-8 | 95% | 0.5g |
$1170.0 | 2023-09-20 | |
| Enamine | EN300-1723692-10g |
(3-fluorooxan-3-yl)methanol |
1554200-18-8 | 95% | 10g |
$6450.0 | 2023-09-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB09020-500mg |
(3-fluorooxan-3-yl)methanol |
1554200-18-8 | 95% | 500mg |
¥3357.0 | 2024-04-24 | |
| 1PlusChem | 1P00HYSD-250mg |
(3-fluorooxan-3-yl)methanol |
1554200-18-8 | 94% | 250mg |
$308.00 | 2024-06-20 | |
| eNovation Chemicals LLC | Y1317930-100mg |
(3-fluorooxan-3-yl)methanol |
1554200-18-8 | 97% | 100mg |
$250 | 2025-02-20 |
(3-fluorooxan-3-yl)methanol 関連文献
-
1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
(3-fluorooxan-3-yl)methanolに関する追加情報
Introduction to (3-Fluorooxan-3-yl)Methanol: CAS No. 1554200-18-8
The compound (3-fluorooxan-3-yl)methanol (CAS No. 1554200-18-8) is a fascinating molecule with unique chemical properties and potential applications in various fields. This compound belongs to the class of oxetane derivatives, where the oxetane ring is substituted with a fluorine atom at the 3-position and a hydroxymethyl group (-CH₂OH) attached to the same carbon. The structure of this compound is intriguing due to its cyclic ether framework and the presence of both fluorine and hydroxyl groups, which contribute to its reactivity and versatility.
Recent studies have highlighted the importance of oxetane derivatives in organic synthesis, particularly in the development of advanced materials and pharmaceuticals. The fluorine substitution in this compound introduces electron-withdrawing effects, which can significantly influence its chemical reactivity. For instance, fluorinated oxetanes have been shown to exhibit enhanced stability compared to their non-fluorinated counterparts, making them ideal candidates for applications in high-performance polymers and biocompatible materials.
The synthesis of (3-fluorooxan-3-yl)methanol involves a multi-step process that typically begins with the preparation of the oxetane ring. One common approach is the nucleophilic ring-opening reaction of epoxides or other cyclic ethers under specific conditions. The introduction of the fluorine atom at the 3-position requires precise control over reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and improving yield.
In terms of chemical properties, (3-fluorooxan-3-yl)methanol exhibits a balance between hydrophilicity and lipophilicity due to the presence of both polar (hydroxyl) and non-polar (fluorine) groups. This makes it a valuable building block in organic chemistry for constructing complex molecular architectures. For example, researchers have utilized this compound as an intermediate in the synthesis of bioactive molecules, including antibiotics and antiviral agents.
The application of (3-fluorooxan-3-yl)methanol extends beyond traditional organic synthesis. Its unique properties make it a promising candidate for use in nanotechnology, where it can serve as a precursor for self-assembling materials or nanoscale devices. Additionally, recent studies have explored its potential as a green solvent alternative due to its low toxicity and high solvating power.
From an environmental perspective, understanding the degradation pathways of (3-fluorooxan-3-yl)methanol is crucial for assessing its ecological impact. Research has shown that this compound undergoes hydrolysis under specific conditions, leading to the formation of simpler byproducts that are less harmful to aquatic ecosystems. This information is vital for industries aiming to adopt more sustainable practices.
In conclusion, (3-fluorooxan-3-yl)methanol (CAS No. 1554200-18-8) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within organic chemistry and materials science.
1554200-18-8 ((3-fluorooxan-3-yl)methanol) 関連製品
- 2171209-42-8(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid)
- 1311313-64-0(2-(2-methoxyethyl)aminoacetic acid hydrochloride)
- 1291489-25-2(3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one)
- 2229012-80-8(2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine)
- 1601810-28-9(1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane)
- 550-90-3(7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-)
- 2470437-30-8(1-Benzyl-4-tert-butylpyrazol-3-amine)
- 126829-66-1(13-acetoxy-3beta-hydroxy-germacra-1(10)E,4E,7(11)-trien-12,6alpha-olide)
- 2227852-11-9((2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid)
- 21539-55-9(Methyl 3-(tert-butylamino)propanoate)
